molecular formula C16H12N4O B12530969 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one CAS No. 834910-18-8

3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one

Cat. No.: B12530969
CAS No.: 834910-18-8
M. Wt: 276.29 g/mol
InChI Key: HEPGDIXBCHNNII-UHFFFAOYSA-N
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Description

3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one is a heterocyclic compound that belongs to the class of tetrazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions are often carried out under microwave irradiation to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions with optimized reaction conditions, including the choice of solvents, temperature control, and the sequence of reagent addition . The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a diene in inverse electron demand Diels–Alder cycloaddition reactions, leading to the formation of multi-substituted pyridazines . These reactions are crucial for its biological activity and applications in materials science.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazine derivatives, such as 1,2,4,5-tetrazines and their aryl derivatives . These compounds share structural similarities and exhibit comparable chemical reactivity.

Uniqueness

What sets 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one apart is its unique combination of the tetrazine and indole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

834910-18-8

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

3-methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-a]indol-4-one

InChI

InChI=1S/C16H12N4O/c1-19-16(21)20-13-10-6-5-9-12(13)14(15(20)17-18-19)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

HEPGDIXBCHNNII-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N2C3=CC=CC=C3C(=C2N=N1)C4=CC=CC=C4

Origin of Product

United States

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